REACTION_SMILES
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[C:22](=[O:23])([OH:24])[O-:25].[CH3:15][C:16]([O:17][C:18](=[O:19])[CH3:20])=[O:21].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][CH2:7][NH2:8])[cH:9][cH:10][cH:11]1.[CH:12]([OH:13])=[O:14].[Na+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[CH:12]=[N:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CCN)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)CCN=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |